5-[(4-Chlorophenyl)hydrazinylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound with significant chemical properties and potential applications in scientific research. It is classified under the category of hydrazones and diazines, characterized by the presence of hydrazine and diazinane moieties. The compound's systematic name reflects its structural components, including a 4-chlorophenyl group and multiple carbonyl functionalities.
5-[(4-Chlorophenyl)hydrazinylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione belongs to the class of hydrazones, which are compounds formed from the reaction of hydrazines with carbonyl compounds. This classification is crucial for understanding its reactivity and potential applications in organic synthesis.
The synthesis of 5-[(4-Chlorophenyl)hydrazinylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the condensation reaction between hydrazine derivatives and diketones.
A common synthetic route includes:
The molecular structure features a diazinane ring with two carbonyl groups at positions 2 and 4 and an imino group at position 5. The presence of a chlorophenyl group contributes to its electronic properties.
The structural representation can be derived from its SMILES notation: Clc1cccc(c1)NN=C1C(=O)N(C)C(=O)N(C1=O)C .
5-[(4-Chlorophenyl)hydrazinylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione can participate in various chemical reactions due to its functional groups:
These reactions are facilitated by the compound's ability to stabilize intermediates through resonance due to the presence of electron-withdrawing groups like chlorine.
The mechanism of action for this compound primarily revolves around its reactivity as a nucleophile or electrophile in organic synthesis.
In nucleophilic addition reactions:
This mechanism highlights its utility in forming more complex organic molecules.
The compound exhibits stability under normal conditions but may decompose upon prolonged exposure to light or heat.
Thermal analysis indicates that it has a melting point that remains undetermined but can be inferred from similar compounds in the literature.
5-[(4-Chlorophenyl)hydrazinylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has potential applications in:
CAS No.: 16899-07-3
CAS No.: 61081-59-2
CAS No.: 67707-87-3
CAS No.: